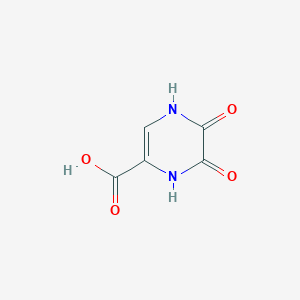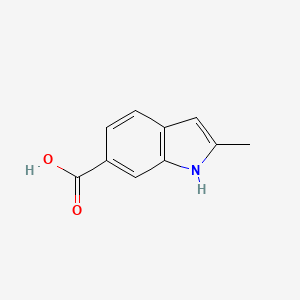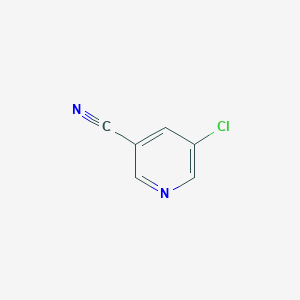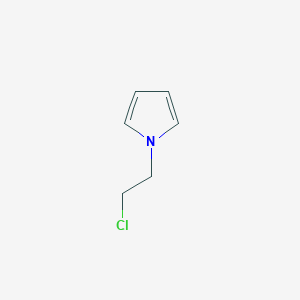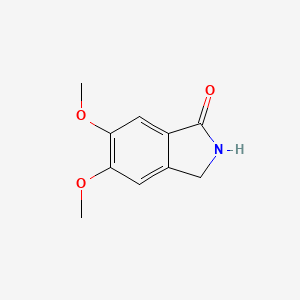![molecular formula C6H12N2 B1590389 3,8-二氮杂双环[3.2.1]辛烷 CAS No. 280-06-8](/img/structure/B1590389.png)
3,8-二氮杂双环[3.2.1]辛烷
描述
- 3,8-Diazabicyclo[3.2.1]octane (often abbreviated as DABCO ) is a bicyclic organic compound with the formula N₂(C₂H₄)₃ .
- It is a colorless solid and a highly nucleophilic tertiary amine base.
- DABCO is used as a catalyst and reagent in polymerization and organic synthesis.
- Its structure is similar to quinuclidine, but one of the nitrogen atoms is replaced by a carbon atom.
- The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages, and the diazacyclohexane rings adopt boat conformations.
- DABCO is a strong ligand and Lewis base.
- It forms a crystalline 2:1 adduct with hydrogen peroxide.
- The pKa of its protonated derivative is 8.8, similar to ordinary alkylamines.
Synthesis Analysis
- Enantioselective Construction :
- Researchers have developed methods for the stereoselective preparation of the 8-azabicyclo[3.2.1]octane scaffold.
- Approaches include enantioselective construction from an acyclic starting material or direct stereochemical control during the formation of the bicyclic scaffold.
- Some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
- Others use desymmetrization processes starting from achiral tropinone derivatives.
Molecular Structure Analysis
- DABCO has a bicyclic structure with three diazacyclohexane rings.
- The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages.
- The compound is highly nucleophilic due to unhindered amine centers.
Chemical Reactions Analysis
- DABCO is used as a nucleophilic catalyst in various reactions, including:
- Formation of polyurethane from alcohol and isocyanate functionalized monomers.
- Baylis–Hillman reactions of aldehydes and unsaturated ketones.
- It also forms a crystalline 2:1 adduct with hydrogen peroxide.
Physical And Chemical Properties Analysis
- Molecular Weight : 112.176 g/mol
- Melting Point : 156–160 °C
- Boiling Point : 174 °C
- Solubility in Water : Soluble, hygroscopic
- Acidity (pKa) : 3.0, 8.8 (for conjugated acid)
- Hazards : Harmful if swallowed, skin and eye irritant, may cause respiratory irritation.
科学研究应用
Application in Antiarrhythmic Drugs
- Scientific Field: Medical Chemistry
- Summary of Application: 3,8-Diazabicyclo[3.2.1]octane derivatives have been used as analogues of ambasilide, a Class III antiarrhythmic agent . These compounds were synthesized and tested both in vitro extracellular electrophysiological assays and by the conventional microelectrode technique .
- Methods of Application: The compounds were synthesized having the 3,8-diazabicyclo[3.2.1]octane moiety instead of the 3,7-diazabicyclo[3.3.1]nonane present in ambasilide . They were then tested in vitro using electrophysiological assays and the conventional microelectrode technique .
- Results or Outcomes: Most of the synthesized compounds lengthened the effective refractory period (ERP) with no change or slight increase on the impulse conduction time (ICT). Some of the tested compounds lengthened the action potential duration (APD), a typical Class III feature, without exerting any significant effect on the maximal rate of depolarization .
Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams
- Scientific Field: Organic Chemistry
- Summary of Application: 3,8-Diazabicyclo[3.2.1]octanes have been converted into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams .
- Methods of Application: The conversion was achieved through a Wagner−Meerwein rearrangement . When acrylic acid and 2-phenylacrylic acid were employed as dipolarophiles, novel tricyclic fused lactone-lactam systems were obtained .
- Results or Outcomes: The conversion resulted in the formation of novel tricyclic fused lactone-lactam systems .
Synthesis of Tropane Alkaloids
- Scientific Field: Organic Chemistry
- Summary of Application: The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been synthesized .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesis resulted in the formation of the 8-azabicyclo[3.2.1]octane scaffold .
安全和危害
- DABCO is harmful if swallowed, in contact with skin, or inhaled.
- Precautionary measures include proper handling, protective equipment, and avoiding dust formation.
- Dispose of it according to applicable laws and regulations.
未来方向
- Research on DABCO continues, especially in the context of synthetic methodology and its applications in organic synthesis.
属性
IUPAC Name |
3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-3-5(1)8-6/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDJYZBKCVSODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497950 | |
| Record name | 3,8-Diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Diazabicyclo[3.2.1]octane | |
CAS RN |
280-06-8 | |
| Record name | 3,8-Diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



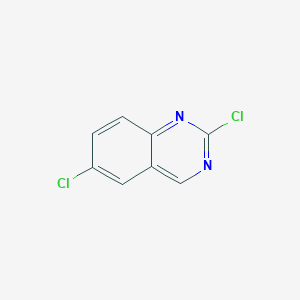
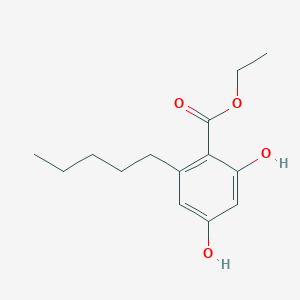
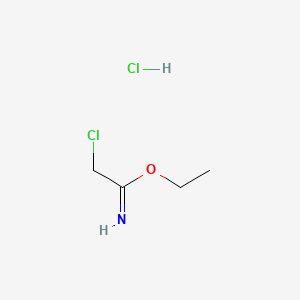
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)
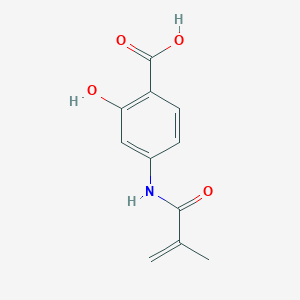
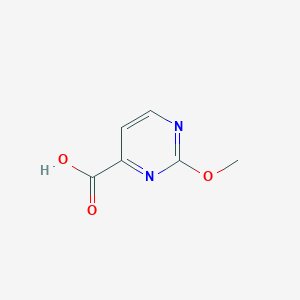

![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)
